molecular formula C9H11N3O2 B8356126 Propionaldehyde 3-nitrophenylhydrazone

Propionaldehyde 3-nitrophenylhydrazone

Cat. No.: B8356126
M. Wt: 193.20 g/mol
InChI Key: CURBJZDRYTXCIC-UHFFFAOYSA-N
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Description

N-(3-nitro-phenyl)-N’-propylidene-hydrazine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a hydrazine moiety linked to a propylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitro-phenyl)-N’-propylidene-hydrazine typically involves the condensation of 3-nitroaniline with propionaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-(3-nitro-phenyl)-N’-propylidene-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitro-phenyl)-N’-propylidene-hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

N-(3-nitro-phenyl)-N’-propylidene-hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-nitro-phenyl)-N’-propylidene-hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitro-phenyl)-N’-methylidene-hydrazine
  • N-(3-nitro-phenyl)-N’-ethylidene-hydrazine
  • N-(3-nitro-phenyl)-N’-butylidene-hydrazine

Uniqueness

N-(3-nitro-phenyl)-N’-propylidene-hydrazine is unique due to its specific structural features, including the propylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-nitro-N-(propylideneamino)aniline

InChI

InChI=1S/C9H11N3O2/c1-2-6-10-11-8-4-3-5-9(7-8)12(13)14/h3-7,11H,2H2,1H3

InChI Key

CURBJZDRYTXCIC-UHFFFAOYSA-N

Canonical SMILES

CCC=NNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide solution (10%, 15 mL) was added slowly to a stirred suspension of (3-nitro-phenyl)-hydrazine hydrochloride salt (B-4-a) (1.89 g, 10 mmol) in ethanol (20 mL) until pH 6. Acetic acid (5 mL) was added to the mixture followed by propionaldehyde (0.7 g, 12 mmol). After stifling for 3 h at room temperature, the mixture was poured into ice-water and the resulting precipitate was isolated via filtration, washed with water and dried in air to obtain N-(3-nitro-phenyl)-N′-propylidene-hydrazine, which was used directly in the next step.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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